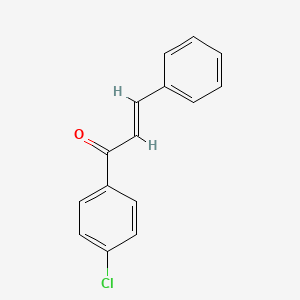

4'-Chlorochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINIOLNGCQCSM-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313946 | |

| Record name | trans-4′-Chlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-22-9, 956-02-5 | |

| Record name | trans-4′-Chlorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4′-Chlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chlorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 4'-Chlorochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4'-chlorochalcone (IUPAC name: (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one), a compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound is a member of the chalcone (B49325) family, which are precursors to flavonoids and exhibit a wide range of biological activities.[1] The presence of the α,β-unsaturated ketone moiety is crucial for its reactivity and potential as a pharmacophore.[1] Accurate spectroscopic characterization is fundamental for confirming the chemical structure, assessing purity, and understanding the electronic properties of this compound, which are critical aspects in drug discovery and development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.50 - 8.009 |

| Vinylic Protons (CH=CH) | 7.743 (d, J=15.7 Hz), 7.379 (d, J=15.7 Hz) |

Data sourced from ChemicalBook.[2]

¹³C NMR (Carbon NMR) Data

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~188 - 198 |

| Vinylic Carbons (CH=CH) | ~120 - 145 |

| Aromatic Carbons | ~128 - 138 |

Note: Specific peak assignments can be found in specialized databases such as SpectraBase.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C=O (carbonyl) stretch | ~1650 - 1670 |

| C=C (alkene) stretch | ~1600 - 1620 |

| C-Cl (chloro) stretch | ~700 - 800 |

| Aromatic C-H stretch | ~3000 - 3100 |

Note: The exact frequencies can vary slightly depending on the sample preparation method (e.g., KBr pellet).[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| Ion | m/z (Mass-to-Charge Ratio) |

| [M]⁺ (Molecular Ion) | 242 |

| [M+2]⁺ (Isotope Peak) | 244 |

| Major Fragments | 207, 103, 77 |

Data indicates the presence of a chlorine atom due to the characteristic M/M+2 isotope pattern with an approximate 3:1 ratio. The molecular weight of this compound is 242.70 g/mol .[5][6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 5-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[7]

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer a portion of the powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Impact)

Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized by heating in a high vacuum.[9]

Ionization and Analysis:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Impact, EI).[10]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[6]

-

A detector measures the abundance of each ion, generating a mass spectrum.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization of this compound.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. meihonglab.com [meihonglab.com]

- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. senecalearning.com [senecalearning.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4'-Chlorochalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4'-chlorochalcone, scientifically known as (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and includes visualizations to illustrate the experimental workflow and molecular architecture.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. Their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. This compound, a halogenated derivative, has been a subject of study to understand how the presence and position of the chlorine atom on the chalcone (B49325) scaffold influence its physicochemical properties and biological efficacy. This guide focuses on the precise structural characterization of this molecule.

A Note on Isomer Nomenclature: It is crucial to distinguish between this compound and its isomer 4-chlorochalcone (B1237703). In this compound, the chlorine atom is substituted on the phenyl ring attached to the carbonyl group (Ring A). In 4-chlorochalcone, the chlorine is on the phenyl ring of the styryl group (Ring B). This guide pertains to This compound ((E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one). While the crystal system and space group for this compound have been reported, detailed published crystallographic data such as unit cell parameters and bond lengths are more readily available for its isomer, 4-chlorochalcone. Therefore, the detailed crystallographic data presented herein is for 4-chlorochalcone ((E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) as a closely related reference structure.

Experimental Protocols

Synthesis of this compound

The primary synthetic route for this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1]

Reactants:

-

4-chloroacetophenone (ketone component)

-

Benzaldehyde (B42025) (aldehyde component)

-

Catalyst: Aqueous Sodium Hydroxide (B78521) (NaOH)

-

Solvent: Methanol (B129727)

Procedure:

-

4-chloroacetophenone and benzaldehyde are dissolved in methanol at room temperature.

-

An aqueous solution of sodium hydroxide is added dropwise to the stirred methanolic solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the mixture is poured into crushed ice and acidified to precipitate the crude product.

-

The resulting solid is filtered, washed with water until neutral, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of this compound.[2]

Single Crystal X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified chalcone in a solvent like ethanol.[3]

-

Data Collection: A selected crystal is mounted on a goniometer. The lattice parameters are determined, and diffraction data are collected using a diffractometer, typically with Mo Kα radiation. The data are corrected for Lorentz and polarization factors.[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods. The positions of non-hydrogen atoms are refined by full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and included in the structure factor calculations.[3]

Crystal Structure and Molecular Geometry

The crystal structure of this compound is reported to be monoclinic with the space group P2₁/c.[1][4] The detailed crystallographic data for the closely related isomer, 4-chlorochalcone, are summarized in the tables below. This data provides valuable insight into the general structural features of chlorochalcones.

Crystallographic Data

The following table summarizes the crystal data for 4-chlorochalcone.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁ClO |

| Formula Weight | 242.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.211 Å |

| b | 5.869 Å |

| c | 25.291 Å |

| α | 90° |

| β | 99.18° |

| γ | 90° |

| Volume | 1202.4 ų |

| Z | 4 |

Data sourced from Li, Z. & Su, G. (1994). Acta Crystallographica Section C, 50(1), 126-127.[3][5]

Key Molecular Geometry Parameters

The molecular geometry of 4-chlorochalcone reveals important details about its conformation. The molecule is not perfectly planar.

| Geometric Parameter | Value |

| O(1)-C(9)-C(8)-C(7) Torsion Angle | 7.1° |

| Dihedral Angle between Phenyl Rings | 14.34° |

Data sourced from Li, Z. & Su, G. (1994). Acta Crystallographica Section C, 50(1), 126-127.[3]

The small torsion angle of the propenone moiety indicates a near-planar conformation in that region of the molecule, which allows for conjugation. The two phenyl rings are twisted with respect to each other.[3] The hydrogen atoms on the central C=C double bond are in a trans configuration.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of this compound.

Molecular Structure Diagram

This diagram shows the molecular structure of this compound with atom numbering corresponding to crystallographic conventions.

References

solubility and physical properties of 4'-chlorochalcone

An In-depth Technical Guide to the Solubility and Physical Properties of 4'-Chlorochalcone

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 956-02-5), a synthetic chalcone (B49325) derivative with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application.

Introduction

This compound, systematically named (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is an organic compound belonging to the chalcone family.[1][2] Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a chlorine atom at the 4'-position of the phenyl ring attached to the carbonyl group distinguishes this particular derivative.[1] This compound typically appears as a white, yellow, or green crystalline solid and is a valuable precursor for synthesizing various heterocyclic compounds and biologically active molecules, with potential applications as an antimicrobial and anticancer agent.[1][3][4][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application. These properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁ClO | [2][3][5] |

| Molecular Weight | 242.70 g/mol | [2][5] |

| Appearance | White to yellow to green powder/crystal | [3][6] |

| Melting Point | 97-101 °C | [3][5][6][7] |

| Boiling Point | 386.8 ± 42.0 °C (Predicted) | [3][6][7] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [3][6] |

| LogP | 3.7 - 4.24 | [8][9] |

| Refractive Index | 1.632 (Predicted) | [7][8] |

| CAS Number | 956-02-5 | [2] |

Solubility Profile

This compound is characterized by its hydrophobic nature, leading to limited solubility in water.[1] It is, however, soluble in various organic solvents.[1][3] The principle of "like dissolves like" is applicable, where its nonpolar aromatic structure favors solubility in less polar organic solvents.[10]

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Limited / Low | [1][3] |

| Ethanol (B145695) | Soluble | [1][3] |

| Acetone | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Methanol | Soluble (used in synthesis) | [5][11] |

Traditional synthesis and purification methods often utilize alcoholic solvents like ethanol and methanol, highlighting their effectiveness in dissolving this compound.[5] Ethanol is frequently used for recrystallization to purify the crude product.[5][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| UV-Vis | λmax: 310 nm (in Ethanol) | [6][13] |

| FTIR (KBr Pellet) | Data available, characteristic chalcone peaks expected. | [2] |

| ¹H NMR (in CDCl₃) | Spectral data available. | [14][15] |

| ¹³C NMR (in CDCl₃) | Spectral data available. | [2][16][17] |

| Mass Spectrometry | Molecular Ion (m/z): 242. | [2][9] |

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound.

Synthesis via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between an aromatic ketone and a non-enolizable aromatic aldehyde.[4]

-

Reactants : 4-chloroacetophenone (1 equivalent) and benzaldehyde (B42025) (1 equivalent).[4]

-

Catalyst : Aqueous sodium hydroxide (B78521) (NaOH) solution.[12][18]

-

Procedure :

-

Dissolve equimolar amounts (e.g., 0.01 mol) of 4-chloroacetophenone and benzaldehyde in 95% ethanol (e.g., 10 mL) in an Erlenmeyer flask equipped with a magnetic stirrer.[18]

-

Add a 6M NaOH solution (e.g., 3.5 mL) to the mixture while stirring.[18]

-

Continue stirring at room temperature for a designated period (e.g., 10 minutes to several hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[18] The product often precipitates out of the solution.[12][18]

-

Upon completion, cool the reaction mixture in an ice-water bath to facilitate complete crystallization.[18]

-

Wash the crystals sequentially with cold water and then ice-cold ethanol to remove unreacted starting materials and catalyst.[18]

-

Purification by Recrystallization

Recrystallization is a standard procedure to purify the crude this compound.

-

Procedure :

-

Dissolve the crude this compound product in a minimum amount of hot 95% ethanol.[5]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol and allow them to dry.

-

Solubility Determination (Gravimetric Method)

A gravimetric method can be employed to determine the solubility of this compound in various solvents at different temperatures.[19]

-

Apparatus : A constant temperature water bath, sealed flasks, analytical balance.

-

Procedure :

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Place the flask in a constant temperature water bath and stir for an extended period (e.g., 5 hours) to ensure equilibrium is reached.[19]

-

Stop stirring and allow the solution to settle for several hours (e.g., 2 hours) to let undissolved solid precipitate.[19]

-

Carefully withdraw a known volume of the clear supernatant solution.

-

Evaporate the solvent from the withdrawn sample completely.

-

Weigh the remaining solid residue.

-

Calculate the solubility based on the mass of the residue and the volume of the supernatant taken. Repeat this process at various temperatures.[19]

-

Visualizations

Diagrams are provided below to illustrate key workflows and molecular information.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Molecular structure and key properties of this compound.

References

- 1. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. This compound | 22966-22-9 | Benchchem [benchchem.com]

- 5. Buy this compound | 956-02-5 [smolecule.com]

- 6. This compound CAS#: 956-02-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Chlorochalcone|lookchem [lookchem.com]

- 9. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectrabase.com [spectrabase.com]

- 14. (E)-β-(4-Chlorophenyl)acrylophenone(22252-16-0) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Chlorochalcone(956-04-7) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. studylib.net [studylib.net]

- 19. researchgate.net [researchgate.net]

mechanism of action for 4'-chlorochalcone's anticancer properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorochalcone, a derivative of the chalcone (B49325) scaffold, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its pro-apoptotic, cell cycle inhibitory, and anti-metastatic properties. We consolidate quantitative data on its cytotoxicity, present detailed experimental protocols for its evaluation, and visualize the key signaling pathways implicated in its anticancer effects. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. Their simple chemical structure allows for extensive modification, making them an attractive scaffold for developing novel therapeutic agents. The introduction of a chlorine atom at the 4'-position of the B-ring has been shown to enhance the biological activity of the chalcone molecule. Numerous studies have demonstrated the potent in vitro and in vivo anticancer effects of this compound and its derivatives across a range of malignancies. This guide will elucidate the molecular mechanisms that underpin these anticancer properties.

Cytotoxicity of this compound

The primary measure of the anticancer potential of a compound is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect. The following table summarizes the IC50 values of this compound and related chlorinated chalcones in various human cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | This compound | 4.19 ± 1.04 to 21.55 ± 2.71 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | This compound | 6.12 ± 0.84 to 18.10 ± 1.65 | [1] |

| A549 | Lung Carcinoma | This compound | 41.99 ± 7.64 to >100 | [1] |

| HCT116 | Colon Carcinoma | This compound | ~50 | [1] |

| ZR-75-1 | Breast Carcinoma | This compound | 8.75 ± 2.01 to 9.40 ± 1.74 | [1] |

| T47D | Breast Cancer | Chloro chalcone 3 | 0.34 µg/mL | [2] |

| HeLa | Cervical Cancer | Chloro chalcone 3 | 4.78 µg/mL | [2] |

| WiDr | Colorectal Cancer | Chloro chalcone 3 | 5.98 µg/mL | [2] |

Core Anticancer Mechanisms of Action

The anticancer activity of this compound is multifactorial, primarily involving the induction of apoptosis, modulation of cellular signaling pathways, and inhibition of metastasis-related processes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to be a potent inducer of apoptosis.[1] This process is initiated through the intrinsic (mitochondrial) pathway.

A key mechanism of action for chlorochalcones is the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.[3][4] Treatment with this compound leads to an increase in intracellular ROS, which in turn triggers the depolarization of the mitochondrial membrane and a reduction in mitochondrial mass.[3] This mitochondrial distress is a critical step in initiating the apoptotic cascade.

The induction of mitochondrial dysfunction by this compound leads to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Treatment with chalcones has been shown to increase the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L).[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, some chalcones have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[6] For instance, certain chalcone derivatives can induce G2/M phase arrest by decreasing the expression of cyclin B1, cyclin A, and Cdc2, and increasing the expression of p21 and p27.[5] However, studies on some chlorochalcones have shown a minimal impact on cell cycle progression, suggesting that the primary anticancer mechanism for these specific derivatives is the induction of apoptosis.[3]

Modulation of Key Signaling Pathways

The anticancer effects of chalcones are also mediated through their interaction with various cellular signaling pathways that are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial survival pathway for cancer cells. Some chalcones have been shown to inhibit the proliferation of cancer cells by suppressing the NF-κB signaling system.[5] This inhibition can prevent the transcription of genes involved in cell survival, proliferation, and inflammation.

The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical for cell growth, proliferation, and survival. While direct and detailed studies on the effect of this compound on these pathways are limited, other chalcone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway and activating the ROS/MAPK (JNK and p38) signaling pathway. It is plausible that this compound may also modulate these pathways, and further research in this area is warranted.

Anti-Metastatic Effects

Metastasis is a major cause of cancer-related mortality. Some chalcone derivatives have demonstrated the ability to inhibit the invasion and migration of cancer cells.[7] This is often associated with the regulation of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. For example, some chalcones can upregulate E-cadherin and downregulate N-cadherin and Slug.[8] Furthermore, inhibition of pathways like the Wnt/β-catenin signaling pathway by certain chalcones can also contribute to their anti-metastatic effects.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO at the same concentration as the highest compound dose).[9]

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[9]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration using a BCA assay.[1]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control like β-actin.[1]

-

Conclusion

This compound demonstrates significant anticancer potential through a multi-pronged mechanism of action. Its ability to induce apoptosis via the intrinsic mitochondrial pathway, driven by the generation of reactive oxygen species, is a key feature of its cytotoxicity. Furthermore, its potential to modulate critical cell signaling pathways such as NF-κB, and possibly PI3K/Akt and MAPK, highlights its promise as a scaffold for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further research into the anticancer properties of this compound and its derivatives. Future studies should focus on elucidating its precise interactions with various signaling cascades and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities | Semantic Scholar [semanticscholar.org]

- 7. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Targets of 4'-Chlorochalcone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the known and potential biological targets of 4'-chlorochalcone, a synthetic chalcone (B49325) derivative noted for its broad spectrum of biological activities. This guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and drug development efforts.

Introduction

This compound, or (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, which are precursors to flavonoids.[1] Its core structure consists of two aromatic rings joined by an α,β-unsaturated carbonyl system, a feature responsible for many of its biological properties.[2][3] The addition of a chlorine atom to the 4'-position can significantly influence its reactivity and biological activity.[4] This compound has garnered interest for its potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6] This guide focuses on elucidating the specific molecular targets and mechanisms that underpin these activities.

Identified Biological Targets and Quantitative Data

This compound has been demonstrated to interact with and modulate several key biological targets. The following tables summarize the quantitative data from in vitro and cellular assays, providing a clear comparison of its potency across different targets.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Source | IC50 Value (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Human | 9.10 ± 0.038 | - | [7] |

| Monoamine Oxidase-B (MAO-B) | Human | 0.066 ± 0.0025 | Slight MAO-B selectivity | [7] |

| Acetylcholinesterase (AChE) | - | 1.25 ± 0.42 | - |[7] |

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | Cancer Type | Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Chalcone 3* | 0.8 | [8] |

| T47D | Breast Cancer | Chalcone 3* | 0.34 | [8] |

| HeLa | Cervical Cancer | Chalcone 3* | 4.78 | [8] |

| WiDr | Colorectal Cancer | Chalcone 3* | 5.98 | [8] |

| CAL-51 | Breast Cancer | 4-Chlorochalcone | Growth Inhibition Noted | [7][9] |

Note: Chalcone 3 is a derivative, (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Data for the parent this compound was reported as inactive against these cell lines in this specific study.[8]

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Gram Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Escherichia coli | Gram-Negative | 13 | [10] |

| Pseudomonas aeruginosa | Gram-Negative | 11 | [10] |

| Staphylococcus aureus | Gram-Positive | 12 |[10] |

Signaling Pathways and Logical Relationships

The biological effects of this compound and its parent class are often mediated through the modulation of complex signaling pathways. The diagrams below illustrate these relationships and typical experimental workflows.

Caption: Logical relationship between this compound, its targets, and resulting activities.

Chalcones are known to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB.[11] The activation of this pathway is a critical step in the inflammatory response, leading to the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Detailed Experimental Protocols

The identification and validation of biological targets for this compound rely on a variety of standardized assays. Below are detailed methodologies for key experiments.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Objective: To quantify the antimicrobial activity of this compound.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

-

Compound Dilution: Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells containing MHB to achieve the desired concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well, including a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading the absorbance at 600 nm.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

This fluorometric assay measures the inhibition of monoamine oxidase enzymes, which are key targets in neurodegenerative diseases.

Objective: To determine the IC50 value of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

This compound stock solution (in DMSO)

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: In each well, add the assay buffer, Amplex® Red reagent, HRP, and the respective MAO enzyme (MAO-A or MAO-B).

-

Compound Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the MAO substrate to all wells. The MAO enzyme will oxidize the substrate, producing H₂O₂. HRP then uses the H₂O₂ to convert Amplex® Red to the fluorescent product, resorufin.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~544 nm, emission ~590 nm) kinetically over 30-60 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Fit the concentration-response data to a suitable equation (e.g., Hill equation) to calculate the IC50 value.[13]

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cancer cells, serving as an indicator of cell viability and cytotoxicity.

Objective: To evaluate the anticancer potential of this compound by determining its effect on cancer cell line viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy this compound | 956-02-5 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chlorochalcone | hMAO-B inhibitor | Antioxidant | TargetMol [targetmol.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 4-Chlorochalcone - Immunomart [immunomart.com]

- 10. benchchem.com [benchchem.com]

- 11. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Initial Antimicrobial Screening of 4'-Chlorochalcone

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural motif is of significant interest in medicinal chemistry due to the wide spectrum of biological activities its derivatives exhibit, including antimicrobial, anti-inflammatory, and anticancer properties. The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, making chalcone (B49325) derivatives a promising class of compounds for investigation.

The introduction of halogen atoms, such as chlorine, into the chalcone scaffold has been a key strategy for enhancing therapeutic potential.[1] The position of the chlorine substituent on the aromatic rings can significantly influence the compound's antibacterial activity.[1][2] This guide provides a comprehensive overview of the initial in vitro screening of a specific chlorinated chalcone, 4'-chlorochalcone, for its antimicrobial efficacy. It details the quantitative data from preliminary studies, provides standardized experimental protocols for screening, and visualizes the workflow for researchers entering this area of study.

Quantitative Antimicrobial Data

The initial antimicrobial activity of this compound has been evaluated using the agar (B569324) well diffusion method against several common pathogenic bacteria. The results, measured as the diameter of the zone of inhibition, provide a preliminary indication of its efficacy.

Table 1: Zone of Inhibition Data for this compound

| Compound | Bacterial Strain | Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| This compound | Escherichia coli | Gram-Negative | 13 | [1] |

| This compound | Pseudomonas aeruginosa | Gram-Negative | 11 | [1] |

| This compound | Staphylococcus aureus | Gram-Positive | 12 | [1] |

| Sulfanilamide (Control) | Escherichia coli | Gram-Negative | 15 | [1] |

| Sulfanilamide (Control) | Pseudomonas aeruginosa | Gram-Negative | 15 | [1] |

| Sulfanilamide (Control) | Staphylococcus aureus | Gram-Positive | 16 |[1] |

Note: The data indicates that this compound displays antibacterial activity, with effectiveness comparable to the control substance, sulfanilamide, showcasing its potential as a new antimicrobial agent.[2]

Experimental Protocols for Antimicrobial Screening

Detailed and standardized protocols are critical for the reproducible evaluation of new chemical entities. The following methodologies are fundamental for the initial screening and characterization of compounds like this compound.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition on an agar plate.[2]

Methodology:

-

Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.

-

Inoculum Preparation: From a fresh overnight culture of the test bacterium, select a single colony and inoculate it into sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[3]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.

-

Well Creation: Create wells (typically 4-6 mm in diameter) in the agar plate using a sterile cork borer.

-

Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a specific volume of the test compound solution to the wells. Also, add a positive control (a known antibiotic like sulfanilamide) and a negative control (solvent alone) to separate wells.[4]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The size of the zone is proportional to the antimicrobial activity of the compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standardized technique for this determination.[5]

Methodology:

-

Compound Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth, such as Mueller-Hinton Broth (MHB), to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay is a logical extension of the MIC assay and determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[3] An antimicrobial agent is typically considered bactericidal if the MBC is no more than four times the MIC.[6]

Methodology:

-

Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the agar plate at 37°C for 24 hours.

-

MBC Determination: After incubation, count the number of colonies. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualized Workflows and Relationships

Understanding the experimental sequence is crucial for efficient screening. The following diagrams, generated using Graphviz, illustrate the logical flow of the screening process.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship (SAR) of 4'-Chlorochalcone Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 4'-chlorochalcone analogs. It delves into their synthesis, biological activities, and the experimental methodologies employed for their evaluation. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for all flavonoids.[1] Their versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, have made them a focal point of extensive research.[2][3] The introduction of a chlorine atom at the 4'-position of the chalcone (B49325) scaffold has been shown to modulate the biological profile of these molecules significantly. This guide focuses on the SAR of these this compound analogs, providing a detailed analysis of how structural modifications influence their therapeutic potential.

The core structure of a this compound is depicted below:

Figure 1: Core chemical structure of this compound.

The synthetic accessibility and the wide array of biological activities make this compound analogs promising candidates for the development of novel therapeutic agents.[4]

Synthesis of this compound Analogs

The primary and most widely adopted method for synthesizing this compound analogs is the Claisen-Schmidt condensation .[5][6] This base-catalyzed reaction involves the condensation of 4'-chloroacetophenone (B41964) with a variety of substituted benzaldehydes.

A generalized synthetic scheme is as follows:

Figure 2: General synthetic scheme for this compound analogs via Claisen-Schmidt condensation.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695) or methanol.[7] The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting chalcone precipitates upon acidification and can be purified by recrystallization.[8]

Structure-Activity Relationship (SAR) Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[8][9]

| Compound ID | R (Substitution on Ring B) | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 1 | 4-OCH3 | MCF7 (Breast) | 0.8 | [10] |

| 2 | 4-OCH3 | T47D (Breast) | 0.34 | [10] |

| 3 | 4-OCH3 | HeLa (Cervical) | 4.78 | [10] |

| 4 | 4-OCH3 | WiDr (Colorectal) | 5.98 | [10] |

| 5 | 2,4-dichloro-5-methylbenzenesulfonamide | HeLa (Cervical) | 5.67 ± 0.35 | [11] |

| 6 | 2,4-dichloro-5-methylbenzenesulfonamide | AGS (Gastric) | < 1.0 | [11] |

| 7 | 2,4-dichloro-5-methylbenzenesulfonamide | HL-60 (Leukemia) | < 1.57 | [11] |

Table 1: Anticancer activity of selected this compound analogs.

From the data, it is evident that methoxy (B1213986) substitution on Ring B can lead to potent anticancer activity.[10] Furthermore, the incorporation of a sulfonamide moiety also results in significant cytotoxicity against various cancer cell lines.[11]

The antimicrobial potential of chalcones is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[8]

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| This compound | Escherichia coli | 13 | [12] |

| This compound | Pseudomonas aeruginosa | 11 | [12] |

| This compound | Staphylococcus aureus | 12 | [12] |

Table 2: Antibacterial activity of this compound.

The data indicates that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]

Several this compound analogs have been evaluated for their antioxidant and other biological activities.

| Compound | Assay | IC50/LC50 (ppm) | Reference |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | DPPH (Antioxidant) | 45.99 | [13][14] |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | Brine Shrimp Lethality Test (Toxicity) | 75.07 | [13][14] |

Table 3: Antioxidant and toxicity data for a this compound analog.

The presence of hydroxyl and methoxy groups can contribute to the antioxidant properties of these compounds.[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

This protocol is based on the Claisen-Schmidt condensation reaction.[5][7][8]

Materials:

-

4'-Chloroacetophenone (1 equivalent)

-

Substituted benzaldehyde (B42025) (1 equivalent)

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40% w/v)

-

Crushed ice

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 4'-chloroacetophenone and the substituted benzaldehyde in a minimal amount of ethanol in a round-bottom flask with stirring at room temperature.

-

Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. The reaction is typically maintained at room temperature.

-

Continue stirring for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

-

Filter the precipitate, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This method is used to assess the antimicrobial activity of a compound.[12]

Procedure:

-

Prepare a nutrient agar (B569324) plate and inoculate it with the test bacterium.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the test compound solution to each well.

-

Incubate the plate at an appropriate temperature for 24 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone indicates greater antibacterial activity.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important concepts related to the SAR of this compound analogs.

A typical workflow for SAR studies of this compound analogs.

Inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a broad spectrum of biological activities. Structure-activity relationship studies have revealed that the therapeutic potential of these compounds can be finely tuned by modifying the substitution patterns on the aromatic rings. The ease of synthesis via the Claisen-Schmidt condensation further enhances their appeal as lead compounds for drug discovery. This technical guide provides a solid foundation for researchers to design and synthesize novel this compound derivatives with improved efficacy and selectivity for various therapeutic targets. Further exploration in this area holds significant promise for the development of new and effective drugs.

References

- 1. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

Exploring the Antioxidant Potential of 4'-Chlorochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have garnered significant scientific interest. A key aspect of their therapeutic potential lies in their antioxidant capacity, which involves the scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense mechanisms. This technical guide provides an in-depth exploration of the antioxidant potential of a specific synthetic chalcone (B49325), 4'-chlorochalcone. While direct quantitative data on this compound is limited in publicly available literature, this guide synthesizes information from closely related chlorochalcone (B8783882) derivatives and the broader chalcone class to provide a comprehensive overview for researchers and drug development professionals.

Data Presentation: Antioxidant Activity of Chlorochalcone Derivatives

Quantitative data on the antioxidant activity of this compound is not extensively available. However, studies on structurally similar chlorochalcone derivatives provide valuable insights into the potential antioxidant capacity of this class of compounds. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from in vitro antioxidant assays for a representative chlorochalcone derivative.

| Compound | Assay | IC50 Value (ppm) | Reference |

| 2'-hydroxy-5'-chloro-4-methoxychalcone | DPPH | 45.99 | --INVALID-LINK--[1] |

Note: A lower IC50 value indicates a higher antioxidant activity. The presented data is for a substituted chlorochalcone and may not be directly extrapolated to this compound. Further experimental validation is required to determine the specific antioxidant capacity of this compound.

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism through which chalcones are believed to exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. However, in the presence of electrophilic compounds like chalcones, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of various antioxidant enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses. While this pathway is well-established for many chalcones, direct experimental evidence confirming the activation of the Nrf2 pathway specifically by this compound is an area for future investigation.

References

Methodological & Application

protocol for synthesizing 4'-chlorochalcone derivatives in high yield

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4'-chlorochalcone derivatives, valuable intermediates in medicinal chemistry and materials science. The described methodology is based on the robust and widely applicable Claisen-Schmidt condensation reaction.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that form the central core of a variety of important biological molecules, including flavonoids and isoflavonoids.[1] The presence of an α,β-unsaturated ketone moiety confers a wide range of pharmacological activities to these molecules, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 4'-chloro substitution on one of the aromatic rings can significantly influence the biological activity and physicochemical properties of the chalcone (B49325) scaffold.[3]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an appropriate acetophenone (B1666503) and a substituted benzaldehyde (B42025).[4][5] This protocol details a high-yield synthesis of this compound derivatives using 4-chloroacetophenone and various benzaldehydes in the presence of a base catalyst.

Reaction Scheme & Mechanism

The synthesis of this compound derivatives proceeds via a base-catalyzed Claisen-Schmidt condensation. The reaction mechanism involves the formation of an enolate ion from 4-chloroacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated this compound.

Caption: General reaction scheme for the synthesis of this compound derivatives.

The mechanism of the base-catalyzed Claisen-Schmidt condensation is as follows:

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound derivatives. The specific quantities of reactants may be adjusted based on the desired scale of the reaction.

Materials:

-

4-Chloroacetophenone

-

Substituted benzaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beakers

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloroacetophenone and 1.0 equivalent of the desired substituted benzaldehyde in a minimal amount of 95% ethanol with stirring.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of NaOH or KOH (typically a 10-50% aqueous or ethanolic solution, using 1-2 equivalents of the base) dropwise.

-

Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate is often observed. Reaction times can vary from a few hours to overnight, depending on the specific reactants.[6]

-

Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.

-

Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid until the solution is neutral to litmus (B1172312) paper. This will precipitate the crude chalcone.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any remaining base and salts.

-

Drying: Dry the crude product in a desiccator or in an oven at a low temperature.

-

Purification: The crude this compound derivative can be purified by recrystallization from a suitable solvent, typically hot 95% ethanol.

Data Presentation

The following table summarizes the synthesis of various this compound derivatives with their corresponding yields.

| Benzaldehyde Substituent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Unsubstituted | NaOH | Ethanol | 4-5 hours | 70-80 | [5] |

| 4-Methoxy | NaOH | Ethanol | 24 hours | 85 | [1] |

| 4-Chloro | NaOH | Ethanol | 30 minutes | 84 | [7] |

| 2,4-Dichloro | NaOH | Ethanol | - | 81 | [7] |

| 2-Methoxy, 4-Chloro | NaOH | Ethanol | - | 76 | [7] |

| Furan-2-carboxaldehyde | NaOH | Ethanol | 5 hours | - | [8] |

Characterization

The synthesized this compound derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

-

Melting Point: The melting point of the purified product should be determined and compared with literature values.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: NMR spectroscopy is used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

FTIR: Infrared spectroscopy can be used to identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compound.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound derivatives.

Caption: Workflow for the synthesis of this compound derivatives.

Conclusion

The Claisen-Schmidt condensation provides a versatile and high-yielding route for the synthesis of this compound derivatives. The protocol outlined in this document can be readily adapted for the synthesis of a wide array of derivatives for further investigation in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high-purity products.

References

Application Notes: In Vitro Anticancer Efficacy of 4'-Chlorochalcone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are precursors to flavonoids and have garnered significant interest in oncology research for their broad spectrum of biological activities.[1][2] Chemical modifications to the basic chalcone (B49325) structure, such as halogenation, can enhance their therapeutic properties.[1] 4'-chlorochalcone, a derivative featuring a chlorine atom on one of its aromatic rings, has demonstrated notable anticancer effects in various preclinical studies. These application notes provide a summary of its in vitro efficacy, mechanisms of action, and detailed protocols for key experimental assays.

The primary anticancer mechanisms of this compound involve the induction of apoptosis, primarily driven by the modulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1][3] While some chalcone derivatives are known to induce cell cycle arrest, this compound's activity appears to be predominantly mediated through direct apoptotic pathways.[1][4]

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth, is a key metric for assessing cytotoxicity. The data below, compiled from various studies, illustrates the differential sensitivity of cancer cell lines to this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 4.19 ± 1.04 to 21.55 ± 2.71[3] |

| MDA-MB-231 | Breast Adenocarcinoma | 6.12 ± 0.84 to 18.10 ± 1.65[3] |

| ZR-75-1 | Breast Carcinoma | 8.75 ± 2.01 to 9.40 ± 1.74[3] |

| A549 | Lung Carcinoma | 41.99 ± 7.64 to >100[3] |

| HCT116 | Colon Carcinoma | ~50[3] |

Mechanism of Action

Induction of Apoptosis via Mitochondrial Pathway

This compound's primary mechanism for exerting its anticancer effects is the induction of apoptosis, or programmed cell death.[3][5] This process is initiated through the modulation of intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction.[1][3] Key events in this pathway include the depolarization of the mitochondrial membrane and a reduction in mitochondrial mass.[1][3] This mitochondrial-mediated apoptotic pathway is a common mechanism for many chalcone derivatives, which often involves the upregulation of pro-apoptotic proteins like Bax and Bak, downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent release of cytochrome c, leading to the activation of caspase-9 and caspase-3.[4][6]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Effect on Cell Cycle

While many chalcone compounds exert anticancer effects by inducing cell cycle arrest at the G0/G1 or G2/M phases, studies on chlorochalcones suggest they primarily induce apoptosis with minimal to no significant impact on cell cycle progression.[1][7][8] This indicates that this compound may directly trigger apoptotic pathways rather than inducing cell death as a secondary effect of cell cycle disruption.[1]

Experimental Protocols

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

Cell Viability Assessment (MTT Assay)